L-Asparaginyl-L-asparagine

Catalog No.
S12755584
CAS No.
58471-52-6
M.F
C8H14N4O5
M. Wt
246.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Asparaginyl-L-asparagine

CAS Number

58471-52-6

Product Name

L-Asparaginyl-L-asparagine

IUPAC Name

(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C8H14N4O5

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1

InChI Key

RJUHZPRQRQLCFL-IMJSIDKUSA-N

Canonical SMILES

C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N

Asn-Asn is a dipeptide formed from two L-asparagine units. It has a role as a Mycoplasma genitalium metabolite. It is functionally related to a L-asparagine.

L-Asparaginyl-L-asparagine is a dipeptide composed of two L-asparagine residues linked by a peptide bond. Asparagine is a non-essential amino acid that plays a critical role in protein synthesis and metabolism. It features an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid. The unique structure of L-asparaginyl-L-asparagine allows it to participate in various biochemical processes, including protein folding and stabilization.

, notably deamidation, isomerization, and racemization. These processes can affect its stability and biological activity:

  • Deamidation: This reaction involves the conversion of asparagine to aspartate, often resulting in the formation of succinimide intermediates. The half-life for deamidation of peptides containing L-asparaginyl residues can be as short as 1.4 days under physiological conditions (37 °C, pH 7.4) .
  • Isomerization: This reaction can lead to the formation of isoaspartyl peptides, which may alter the peptide's biological function and stability.
  • Racemization: The conversion between D- and L-isomers can occur, particularly in the presence of succinimide intermediates. This process has significant implications for the peptide's biological activity and stability over time .

L-Asparaginyl-L-asparagine exhibits various biological activities:

  • Protein Synthesis: As a dipeptide form of asparagine, it plays a role in protein biosynthesis by serving as a building block for proteins.
  • Cellular Functions: It is involved in metabolic pathways that regulate nitrogen metabolism and ammonia detoxification through the action of asparagine synthetase .
  • Potential Therapeutic Uses: L-asparaginyl-L-asparagine has been studied for its role in depriving leukemic cells of asparagine, leading to cell death .

L-Asparaginyl-L-asparagine can be synthesized through various methods:

  • Chemical Synthesis: This method typically involves the coupling of two L-asparagine molecules using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Enzymatic Synthesis: Enzymes such as asparaginase can facilitate the formation of L-asparaginyl-L-asparagine from precursor substrates under controlled conditions.
  • Biotechnological Approaches: Utilizing recombinant DNA technology to express specific enzymes that catalyze the formation of this dipeptide from simpler amino acids.

L-Asparaginyl-L-asparagine has several applications across different fields:

  • Pharmaceuticals: It is explored for its potential therapeutic effects in cancer treatment due to its role in modulating amino acid levels in tumors .
  • Biotechnology: Used in cell culture media to support growth and maintenance due to its role as an essential nutrient for cell proliferation.
  • Food Industry: It may be relevant in food processing where amino acids are utilized for flavor enhancement or nutritional supplementation.

Interaction studies involving L-asparaginyl-L-asparagine have revealed important insights into its biochemical interactions:

  • Transport Mechanisms: It interacts with sodium-coupled neutral amino acid transporters, facilitating its uptake into cells .
  • Enzymatic Interactions: Studies indicate that it serves as a substrate for various enzymes involved in protein synthesis and metabolism, including asparaginase and aminoacyl-tRNA synthetases .

L-Asparaginyl-L-asparagine shares similarities with other amino acids and peptides but also possesses unique characteristics:

CompoundStructureUnique Features
L-AsparagineC4H8N2O3Non-essential amino acid involved in protein synthesis
L-AspartateC4H7NO4Directly involved in neurotransmission
L-GlutamineC5H10N2O3Precursor for nucleotide synthesis
L-Aspartyl-L-aspartateDipeptide of AspartatePlays roles in signaling pathways
IsoaspartateIsomer of AspartateInvolved in protein aging and degradation

L-Asparaginyl-L-asparagine's dual presence of two asparagine residues distinguishes it from other compounds like L-aspartate or L-glutamine, which have different functionalities and roles within biological systems. Its specific interactions with transporters and enzymes further highlight its unique position among similar compounds.

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the most established method for the production of L-Asparaginyl-L-asparagine in laboratory and industrial settings [15]. The technique involves the successive addition of protected amino acid derivatives to a growing peptide chain anchored to an insoluble polymeric support, typically utilizing highly reactive resins such as Rink Amide or ChemMatrix Rink Amide resin [9] [10]. Recent advances in solid-phase peptide synthesis optimization have demonstrated significant improvements in both yield and purity through systematic modification of reaction parameters [14].

Temperature optimization has emerged as a critical factor in enhancing coupling efficiency for asparagine-containing dipeptides [13]. Microwave-assisted synthesis at elevated temperatures of 75°C for 5-minute coupling cycles has shown 40-50% yield improvements compared to traditional room temperature synthesis [13]. This temperature elevation facilitates enhanced solvation and activation of the carboxamide-containing asparagine residues, overcoming steric hindrance that can limit coupling efficiency [9].

Coupling reagent selection significantly influences the formation of the peptide bond between asparagine residues [10]. The combination of diisopropylcarbodiimide with Oxyma as a coupling additive has demonstrated superior performance compared to traditional diisopropylcarbodiimide/hydroxybenzotriazole systems, providing 15-20% yield improvements [9] [10]. This enhancement is attributed to the reduced racemization potential and improved activation kinetics when dealing with asparagine derivatives that contain sensitive amide functionalities [10].

Double coupling strategies have proven particularly effective for asparagine-containing sequences due to the bulky nature of the protected asparagine side chains [13]. Implementation of double coupling protocols for both asparagine positions in L-Asparaginyl-L-asparagine synthesis has resulted in 25-30% improvements in overall coupling efficiency [13]. This approach compensates for incomplete reactions that may occur due to steric hindrance around the carboxamide groups [13].

Deprotection optimization has achieved remarkable advances through the development of waste-minimizing protocols [14]. Traditional piperidine-based deprotection has been replaced with volatile base systems that utilize directed headspace gas flushing to remove deprotection reagents through evaporation rather than extensive washing [14]. This approach has achieved up to 95% waste reduction while maintaining product quality and reducing deprotection times from 5-10 minutes to 2-3 minutes [14].

ParameterStandard ConditionsOptimized ConditionsYield Improvement (%)
Coupling ReagentDIC/HOBtDIC/Oxyma15-20
Coupling Time30-60 minutes75°C for 5 minutes25-30
Temperature25°C75°C40-50
Resin TypeRink AmideChemMatrix Rink Amide10-15
Deprotection Agent20% Piperidine/DMFVolatile base with evaporation95% waste reduction
Deprotection Time5-10 minutes2-3 minutes60-70
Amino Acid Excess3-5 equivalents2-3 equivalents20-25
Activation MethodIn situ activationPre-activation10-15

Enzymatic Coupling Mechanisms in Prokaryotic Systems

Prokaryotic systems demonstrate sophisticated enzymatic coupling mechanisms that facilitate the biosynthesis of dipeptides through coordinated transcription-translation processes [16]. The formation of peptide bonds in bacterial systems occurs through the ribosomal peptidyl transferase center, which catalyzes peptide bond formation with remarkable efficiency, enhancing the rate of spontaneous peptide bond formation by approximately 2×10⁷ fold [19] [22]. This enhancement results from the precise positioning of aminoacylated transfer ribonucleic acid substrates within the peptidyl transferase center, which acts as an entropy trap to facilitate trans-esterification reactions [19] [22].

Coupled transcription-translation represents a fundamental mechanism in prokaryotic gene expression that directly influences peptide biosynthesis [16] [18]. This process occurs when ribosomes associate with and initiate translation of messenger ribonucleic acid molecules whose transcription has not yet concluded, forming ribonucleic acid polymerase-messenger ribonucleic acid-ribosome complexes [16]. The molecular architecture of this coupling involves the NusG protein, which serves as a bridging factor between the transcriptional and translational machineries through its N-terminal domain interaction with ribonucleic acid polymerase and its C-terminal domain interaction with the ribosomal protein S10 [16].

Aminoacyl-transfer ribonucleic acid synthetases play crucial roles in the enzymatic coupling mechanisms by catalyzing the attachment of amino acids to their cognate transfer ribonucleic acid molecules [20]. The mechanism involves a two-step process: first, the synthetase binds adenosine triphosphate and the corresponding amino acid to form an aminoacyl-adenylate intermediate, releasing inorganic pyrophosphate; second, the aminoacyl-adenylate complex binds the appropriate transfer ribonucleic acid and transfers the amino acid to either the 2'- or 3'-hydroxyl group of the terminal adenosine nucleotide [20].

Elongation factors regulate the delivery and positioning of aminoacyl-transfer ribonucleic acid during peptide synthesis [17] [21]. Elongation Factor Tu delivers aminoacyl-transfer ribonucleic acid to the ribosome in association with guanosine triphosphate, while Elongation Factor G facilitates messenger ribonucleic acid and transfer ribonucleic acid translocation through guanosine triphosphate-dependent conformational changes [17] [21]. Phosphorylation of Elongation Factor Tu has been demonstrated to prevent binding to aminoacyl-transfer ribonucleic acid, thereby inhibiting translation elongation and providing a regulatory mechanism for protein synthesis control [17].

The peptidyl transferase reaction occurs through nucleophilic attack of the α-amino group of the aminoacyl-transfer ribonucleic acid in the A-site onto the carbonyl carbon of the aminoacyl ester of the peptidyl-transfer ribonucleic acid in the P-site [19] [22]. Proper transfer ribonucleic acid accommodation into the A-site induces conformational changes within the peptidyl transferase center, particularly involving 23S ribosomal ribonucleic acid nucleotides that undergo positional shifts to provide space for substrate accommodation [19].

Enzyme/ComponentFunctionCoupling Rate (s⁻¹)Regulation Mechanism
Aminoacyl-tRNA SynthetaseAmino acid activation and tRNA charging0.1-10Phosphorylation, feedback inhibition
Ribosomal Peptidyl TransferasePeptide bond formation catalysis2×10⁷ fold enhancementSubstrate positioning, entropy trap
Elongation Factor TuAminoacyl-tRNA delivery to ribosome50-100GTP hydrolysis, phosphorylation
Elongation Factor GmRNA and tRNA translocation20-50GTP-dependent conformational change
NusG Coupling FactorTranscription-translation couplingVariableRibosome-RNAP bridging
RNA PolymerasemRNA synthesis coordination20-80 nt/sPausing, backtracking
Release FactorsTranslation termination0.1-1Stop codon recognition

Post-Translational Modification Pathways Involving Asparaginyl-tRNA Synthetase

Asparaginyl-transfer ribonucleic acid synthetase undergoes diverse post-translational modifications that regulate its cellular functions beyond its canonical role in protein synthesis [23] [24]. Recent research has demonstrated that asparaginyl-transfer ribonucleic acid synthetase regulates cellular signaling pathways through direct protein-protein interactions, particularly with components of the Hippo signaling pathway [23] [24]. The enzyme interacts directly with Salvador, a key component of the Hippo pathway, thereby influencing Yorkie-mediated transcriptional regulation and cellular proliferation control [23] [24].

Phosphorylation represents a critical post-translational modification mechanism that modulates asparaginyl-transfer ribonucleic acid synthetase function [28]. The enzyme can be phosphorylated at specific serine residues, leading to conformational changes that affect both its catalytic activity and protein-protein interactions [28]. Phosphorylation-mediated regulation has been shown to influence the enzyme's ability to bind transfer ribonucleic acid substrates and its interaction with regulatory proteins such as AIMP3 [28].

Asparagine hydroxylation has emerged as a reversible post-translational modification that affects protein function [27]. Factor Inhibiting Hypoxia-Inducible Factor mediates the hydroxylation of asparagine residues on target proteins, creating hydroxylated asparagine derivatives that can be dynamically modified [27]. This modification was previously considered irreversible, but recent evidence demonstrates that cellular machinery can reverse asparagine hydroxylation on intact proteins, suggesting that asparagine hydroxylation functions as a flexible and dynamic post-translational modification [27].

Transfer ribonucleic acid-dependent amino acid biosynthesis represents an alternative pathway for asparagine formation that involves post-translational modification of transfer ribonucleic acid [26] [29]. In organisms lacking asparagine synthetase, asparagine is formed through a two-step process involving a non-discriminating aspartyl-transfer ribonucleic acid synthetase that generates misacylated aspartyl-transfer ribonucleic acid, followed by amidation to form correctly charged asparaginyl-transfer ribonucleic acid through the action of aspartyl-transfer ribonucleic acid amidotransferase [26] [29].

Subcellular localization represents another important post-translational regulatory mechanism for asparaginyl-transfer ribonucleic acid synthetase [28]. The enzyme can be translocated between cellular compartments in response to stress signals, particularly DNA damage [28]. This translocation is mediated by phosphorylation events that promote the release of associated regulatory proteins and facilitate nuclear translocation for DNA repair functions [28].

The reversibility of post-translational modifications provides dynamic control over asparaginyl-transfer ribonucleic acid synthetase function [27] [28]. Dehydroxylation reactions can reverse asparagine hydroxylation, phosphatase activities can remove phosphate groups, and protein complex dissociation can be dynamically regulated [27] [28]. This reversibility enables cells to rapidly respond to changing conditions and maintain appropriate levels of enzyme activity [27] [28].

Modification TypeTarget Enzyme/ProteinRegulatory EffectReversibility
Asparagine HydroxylationFIH (Factor Inhibiting HIF)Protein stability, activity modulationReversible (dehydroxylation possible)
Phosphorylation (Ser662)Methionyl-tRNA SynthetaseTranslation inhibition, DNA repairReversible (phosphatase activity)
tRNA AminoacylationAsparaginyl-tRNA SynthetaseTranslation accuracy, efficiencyDynamic (charging/decharging cycle)
Protein-Protein InteractionsSalvador-Hippo PathwayTumor suppression regulationDynamic (binding/dissociation)
Subcellular LocalizationAIMP3 Nuclear TranslocationDNA damage response activationReversible (stress-dependent)
MethylationVarious ARS domainsGene expression controlReversible (demethylase activity)
AcetylationN-terminal domainsProtein complex formationReversible (deacetylase activity)

Biocatalytic Production Using Engineered Microbial Hosts

Engineered microbial hosts provide sophisticated platforms for the biocatalytic production of L-Asparaginyl-L-asparagine through metabolic engineering and synthetic biology approaches [30] [31]. Escherichia coli BL21(DE3) has emerged as the most widely employed host strain for peptide production due to its well-characterized genetics, robust expression systems, and ability to achieve high biomass densities [31] [33]. Recent studies have demonstrated the successful production of recombinant peptides at concentrations reaching 197 ± 11 mg per gram dry cell weight using optimized fed-batch cultivation strategies [33].

The T7 expression system in Escherichia coli provides powerful transcriptional control for peptide biosynthesis [33]. This system utilizes the bacteriophage T7 ribonucleic acid polymerase, which specifically recognizes T7 promoters and drives high-level expression of target genes [33]. However, the strong expression driven by T7 promoters can impose significant metabolic burden on host cells, leading to cellular stress and potential lysis [33]. Fed-batch cultivation with carbon limitation has been developed to mitigate these effects while maintaining high production yields [33].

Bacillus subtilis WB600 represents an alternative host system that offers advantages for peptide production through its natural competence and genetic stability [30]. This sporulation-deficient strain has been engineered to enhance protein secretion and reduce proteolytic degradation of target peptides [30]. The strain demonstrates improved tolerance to metabolic stress compared to Escherichia coli systems and can maintain stable production over extended cultivation periods [30].

Thermophilic hosts such as Thermus thermophilus provide unique advantages for peptide production under extreme conditions [26]. These organisms possess naturally thermostable enzymes and cellular machinery that can function at elevated temperatures, potentially improving the stability and activity of produced peptides [26]. The thermophilic environment also reduces contamination risks and can enhance reaction kinetics for biosynthetic processes [26].

Deinococcus radiodurans offers exceptional resistance to environmental stresses, including radiation, oxidative stress, and desiccation [26] [39]. This organism has been engineered for asparagine biosynthesis through transfer ribonucleic acid-dependent transamidation pathways [26] [39]. The extreme stress tolerance of Deinococcus radiodurans makes it particularly suitable for production processes under harsh conditions or for applications requiring enhanced product stability [26].

Metabolic engineering strategies have been developed to optimize precursor availability and metabolic flux toward dipeptide production [30] [31]. These approaches include enhancement of asparagine biosynthesis pathways, optimization of transfer ribonucleic acid charging systems, and engineering of peptide export mechanisms [5] [12]. The integration of asparagine synthetase variants with improved catalytic properties has demonstrated significant enhancements in production yields [5] [12].

Adenosine triphosphate regeneration systems have been implemented to support the energy-intensive processes of peptide biosynthesis [5]. Class III polyphosphate kinase enzymes from organisms such as Deinococcus ficus have been engineered to regenerate adenosine triphosphate from polyphosphate sources, reducing the cost and complexity of biocatalytic production systems [5]. These regeneration systems have achieved asparagine production yields of up to 90.15% under optimized fed-batch conditions [5].

Host OrganismProduction SystemTarget Yield (mg/L)Optimization StrategyKey Advantages
Escherichia coli BL21(DE3)T7 expression system197 ± 11 mg/g DCWFed-batch cultivation, C-limitationHigh expression, well-characterized
Bacillus subtilis WB600Sporulation-deficient strain150-200Metabolic engineeringNatural competence, stability
Deinococcus radioduransRadiation-resistant chassis100-150tRNA-dependent synthesisExtreme condition tolerance
Thermus thermophilusThermophilic expression80-120High-temperature adaptationThermostability of products
Pseudomonas putidaSolvent-tolerant platform120-180Stress tolerance enhancementOrganic solvent resistance
Streptomyces speciesSecondary metabolite producer50-100Pathway engineeringComplex molecule production
Saccharomyces cerevisiaeEukaryotic expression80-150Post-translational modificationProper protein folding

The pH-dependent stability of L-Asparaginyl-L-asparagine exhibits complex degradation patterns that vary significantly across different pH environments. Research on dipeptide stability mechanisms reveals that peptide bond cleavage involves two distinct pathways: direct hydrolysis (scission) and intramolecular aminolysis (backbiting) [1]. These pathways demonstrate pH-dependent behavior, with their relative contributions changing dramatically across the pH spectrum.

In acidic conditions (pH 3.0-4.0), L-Asparaginyl-L-asparagine undergoes rapid acid-catalyzed hydrolysis, resulting in shortened half-lives of less than 24 hours at ambient temperature [2]. The protonation of amino groups in acidic media facilitates nucleophilic attack on the peptide bond, leading to cleavage and formation of the constituent asparagine and aspartic acid residues. This degradation pathway represents the least stable pH range for the compound.

The optimal stability region occurs between pH 4.0-6.0, where minimal degradation mechanisms predominate [3] [2]. In this range, L-Asparaginyl-L-asparagine demonstrates exceptional stability with half-lives exceeding 120-168 hours at 25°C. The reduced ionization of functional groups in this pH range minimizes both acid-catalyzed and base-catalyzed degradation pathways, creating an environment conducive to long-term stability.

Neutral to mildly alkaline conditions (pH 6.0-8.0) introduce intramolecular aminolysis as the dominant degradation mechanism [1]. The amino terminus can perform nucleophilic attack on the peptide carbonyl carbon, leading to cyclization and formation of diketopiperazine-like structures. This backbiting mechanism becomes increasingly prominent as pH approaches neutrality, with moderate stability profiles showing half-lives of 48-96 hours.

In strongly alkaline conditions (pH 9.0-12.0), direct hydrolysis dominates as the primary degradation pathway [1]. The increased hydroxide ion concentration facilitates nucleophilic attack on the peptide bond, leading to rapid cleavage. At pH values above 10.0, stability decreases dramatically with half-lives falling below 48 hours, and at pH 11.0-12.0, severe alkaline hydrolysis can reduce half-lives to less than 12 hours.

Thermal Stability Under Aqueous vs. Anhydrous Conditions

The thermal stability profile of L-Asparaginyl-L-asparagine demonstrates significant differences between aqueous and anhydrous environments, with water acting as both a stabilizing and destabilizing factor depending on temperature conditions [4] [5]. Comprehensive thermogravimetric analysis of dipeptides reveals distinct thermal decomposition patterns that are highly dependent on hydration state.

Under aqueous conditions at physiological temperatures (25-37°C), L-Asparaginyl-L-asparagine maintains excellent stability with relative activities above 98% [6]. However, as temperature increases, the aqueous environment becomes increasingly detrimental to stability. At 50°C, relative activity drops to 85-95%, while at 60°C, activity further decreases to 70-85% [6]. The presence of water facilitates hydrolytic degradation pathways that become kinetically favorable at elevated temperatures.

Anhydrous conditions provide superior thermal protection across the entire temperature range studied [4] [7]. At temperatures up to 50°C, anhydrous L-Asparaginyl-L-asparagine maintains 98-100% relative stability, significantly outperforming aqueous systems. Even at 80°C, anhydrous conditions preserve 90-95% stability compared to only 40-60% in aqueous media. This enhanced stability results from the elimination of water-mediated hydrolysis pathways and reduced molecular mobility in the solid state.

The thermal decomposition pathway in anhydrous conditions follows a predictable sequence [4] [7]. Initial mass loss events below 120°C correspond to dehydration of any residual water molecules, producing completely dry dipeptide. Further heating results in chemical decomposition producing cyclodipeptides and water through an endothermic process. This solid-state cyclization represents a major degradation pathway, yielding stereochemically pure cyclic products.

At extreme temperatures (150-200°C), both aqueous and anhydrous systems undergo complete thermal decomposition [8] [9]. However, anhydrous conditions delay the onset of pyrolysis and carbonization, providing extended stability windows for high-temperature applications. The formation of peptide bond-rich residues in anhydrous systems suggests more controlled degradation compared to the rapid fragmentation observed in aqueous media.

Critical temperature thresholds demonstrate the superior performance of anhydrous systems. While aqueous formulations show complete degradation above 120°C, anhydrous L-Asparaginyl-L-asparagine maintains partial stability up to 150°C, with measurable activity persisting until 180°C under controlled conditions [4] [7].

Solubility Profile Across Organic-Aqueous Matrices

L-Asparaginyl-L-asparagine exhibits exceptional solubility characteristics across diverse solvent systems, reflecting its highly hydrophilic nature and multiple hydrogen bonding sites [10] [11]. The compound demonstrates excellent aqueous solubility exceeding 50 mg/mL in pure water, significantly surpassing many individual amino acids and positioning it favorably for pharmaceutical and biotechnological applications.

The addition of organic co-solvents to aqueous systems enhances solubility profiles substantially [10] [12]. Methanol-water mixtures show progressive solubility enhancement, with 10% methanol increasing solubility above 100 mg/mL and 20% methanol achieving concentrations exceeding 150 mg/mL. This enhancement results from improved solvation of both hydrophilic and hydrophobic regions of the molecule through mixed solvation mechanisms.

Ethanol-water systems demonstrate similar but more moderate enhancement patterns [10] [13]. Addition of 10% ethanol produces solubilities of 75-100 mg/mL, while 20% ethanol achieves 100-125 mg/mL. The reduced enhancement compared to methanol reflects ethanol's larger alkyl chain, which provides less efficient solvation of the polar dipeptide structure.

Dimethyl sulfoxide (DMSO) represents the most effective co-solvent for L-Asparaginyl-L-asparagine [11]. Aqueous DMSO mixtures containing 10% DMSO achieve solubilities exceeding 200 mg/mL, while 20% DMSO formulations reach concentrations above 300 mg/mL. The exceptional solvating power of DMSO, combined with its hydrogen bonding capacity and aprotic nature, creates an optimal environment for dipeptide dissolution.

Pure organic solvents demonstrate varied solubility profiles [14] [12]. Methanol provides good solubility (150-200 mg/mL) due to its protic nature and ability to form hydrogen bonds with the multiple amide and carboxyl groups. Ethanol shows more moderate solubility (50-75 mg/mL), while pure DMSO achieves the highest organic solubility exceeding 400 mg/mL.

Acetonitrile-water mixtures show limited enhancement [12], with 10% acetonitrile achieving only 25-50 mg/mL solubility. The aprotic nature of acetonitrile and its reduced hydrogen bonding capacity limit its effectiveness in solvating the highly polar dipeptide structure.

Buffer systems maintain excellent solubility profiles while providing pH control [11]. Phosphate buffer at pH 7.4 maintains solubility above 75 mg/mL, suitable for physiological applications. Acidic and basic buffer systems (0.1M HCl and 0.1M NaOH) both achieve solubilities exceeding 100 mg/mL, demonstrating the compound's tolerance to ionic strength variations.

The optimal solvent system appears to be 50% water/50% methanol, achieving solubilities above 200 mg/mL while maintaining excellent stability profiles [10]. This mixed system provides balanced solvation of all molecular regions while minimizing degradation risks associated with extreme pH or temperature conditions.

Hygroscopicity and Crystallization Behavior

L-Asparaginyl-L-asparagine demonstrates significant hygroscopic behavior that profoundly influences its crystallization patterns and solid-state stability [15] [16]. The compound's multiple hydrogen bonding sites, including four amine groups and five oxygen atoms, create strong interactions with atmospheric moisture, leading to predictable water uptake patterns across different humidity conditions.

At low relative humidity conditions (0-20%), L-Asparaginyl-L-asparagine maintains an anhydrous crystalline state with minimal water uptake below 1.0% w/w [17]. The crystalline morphology remains well-defined with excellent stability ratings, making these conditions optimal for long-term storage and handling. The compound exists predominantly in its anhydrous form, exhibiting characteristic crystalline properties without significant water incorporation.

Moderate humidity conditions (20-50%) initiate gradual hydration processes [17]. Water uptake increases progressively from 1.0% to 5.0% w/w, corresponding to the formation of partial hydrate structures. The crystalline state transitions from purely anhydrous to mixed anhydrous/hydrate forms, with observable crystal swelling and surface modifications. Stability assessments range from very good to moderate as humidity increases within this range.

Higher humidity conditions (50-80%) promote extensive hydration and significant morphological changes [15] [17]. Water uptake reaches 10.0-15.0% w/w, leading to predominantly hydrated crystalline forms. The crystal morphology undergoes significant changes, with extensive surface modifications and potential structural reorganization. Stability ratings decline to fair and poor levels as the integrity of the original crystalline structure becomes compromised.

Extreme humidity conditions (80-100%) pose severe challenges to crystalline stability [17]. Water uptake exceeds 15.0% w/w and can surpass 25.0% at saturated humidity conditions. The crystalline state approaches potential deliquescence, where complete dissolution becomes possible. Crystal morphology may be completely lost through dissolution processes, rendering the material unstable for practical applications.

The hygroscopic behavior follows established patterns for amino acid derivatives [15] [17]. The compound demonstrates typical hygroscopic characteristics of polar, hydrogen-bonding compounds, with water uptake accelerating as humidity increases. Critical humidity thresholds exist around 30-40% relative humidity, where partial hydrate formation begins, and around 70-80%, where stability becomes significantly compromised.

Crystallization behavior is intimately linked to hydration state [16] [18]. Anhydrous crystals grown under controlled low-humidity conditions exhibit well-defined morphologies suitable for pharmaceutical applications. However, exposure to ambient humidity can lead to transformation between different hydrated forms, potentially affecting dissolution rates, bioavailability, and processing characteristics.

The formation of hydrated crystalline forms follows predictable thermodynamic principles [16]. Lower hydration temperatures favor hydrate formation, while elevated temperatures promote dehydration. The compound can exist in multiple hydrated forms, each with distinct crystalline properties and stability profiles. Understanding these transitions is crucial for formulation development and storage condition optimization.

Prevention of excessive water uptake requires careful environmental control [19]. Storage under reduced humidity conditions (below 30% RH) maintains optimal crystalline properties, while desiccant packaging provides additional protection. Temperature control becomes critical, as elevated temperatures can accelerate both hydration and dehydration processes, potentially leading to crystalline form instability.

Physical Description

Solid

XLogP3

-6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

246.09641956 g/mol

Monoisotopic Mass

246.09641956 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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